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Compound Name: (R)-(-)-1-Aminoindan

Cat. No.: B026639

An In-depth Technical Guide to (R)-(-)-1-Aminoindan for Researchers and Drug Development
Professionals

Introduction

(R)-(-)-1-Aminoindan is a chiral amine that has emerged as a cornerstone intermediate in the
field of medicinal chemistry and asymmetric synthesis. Its rigid, bicyclic structure and
stereochemically defined amine group make it an invaluable building block for creating
complex, enantiomerically pure pharmaceutical agents. The principal application driving its
significance is its role as the key starting material for the synthesis of Rasagiline (Azilect®), a
potent, selective monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's
disease.[1][2][3]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-
depth technical overview of (R)-(-)-1-Aminoindan. It is designed to equip researchers,
chemists, and drug development professionals with the core knowledge required to effectively
synthesize, analyze, and utilize this critical chiral intermediate. We will delve into its
fundamental properties, synthesis and resolution strategies, analytical validation, and key
applications, with a focus on the causal relationships that underpin its utility in modern
pharmaceutical development.

Part 1: Physicochemical and Structural
Characteristics
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The precise chemical identity and physical properties of (R)-(-)-1-Aminoindan are foundational

to its application. These characteristics dictate its reactivity, solubility, and handling

requirements.

The IUPAC name for this compound is (1R)-2,3-dihydro-1H-inden-1-amine.[4] Its structural
identifiers are crucial for unambiguous documentation and database searching.

Table 1: Core Physicochemical and Structural Data for (R)-(-)-1-Aminoindan

Property Value Source(s)
Molecular Formula CoH11N [4115]16]
Molecular Weight 133.19 g/mol [4107118]
CAS Number 10277-74-4 [4][71[9]
Appearance Clear C(.)Iorless to slightly ]

yellow liquid
Density 1.038 g/mL at 25 °C [519]
Boiling Point 96-97 °C at 8 mmHg [519]
Melting Point 15°C [519]

Optical Activity

[a]20/D -16.5°,c=1.5in

methanol

Refractive Index

n20/D 1.562

[9]

Soluble in methanol and other

Solubility polar organic solvents; not [519]
miscible in water.
XJEVHMGJISYVQBQ-

InChlKey [41[6]
SECBINFHSA-N

SMILES N[C@@H]1CCc2cccccl2 [6]

Part 2: Synthesis and Enantiomeric Resolution
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The production of enantiomerically pure (R)-(-)-1-Aminoindan is paramount, as the biological
activity of its derivatives is often stereospecific. The most established route involves the
resolution of a racemic mixture of 1-aminoindan, which is typically synthesized from 1-
indanone.[10]

Chiral Resolution via Diastereomeric Salt Formation

The foundational principle of this technique is the reaction of a racemic base (rac-1-
aminoindan) with an enantiomerically pure chiral acid. This reaction forms a pair of
diastereomeric salts. Due to their different three-dimensional arrangements, these
diastereomers exhibit distinct physical properties, most notably solubility, which allows for their
separation via fractional crystallization.[10]

The unwanted (S)-enantiomer can be isolated from the mother liquor and racemized, allowing it
to be recycled into the resolution process, thereby improving the overall process economy.[10]
[11]
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Figure 1: Conceptual workflow for the synthesis and chiral resolution of 1-aminoindan.
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Experimental Protocol: Chiral Resolution with L(-)-Malic
Acid

This protocol is adapted from methodologies described in the patent literature for its high
efficiency and optical purity yield.[11]

o Dissolution: Dissolve 1 g of racemic 1-aminoindan in 5 mL of methanol. In a separate vessel,
dissolve 1.06 g of L(-)-malic acid in 5 mL of methanol.

o Salt Formation: Heat the 1-aminoindan solution to 50°C. Add the L(-)-malic acid solution to
the heated amine solution under constant stirring.

o Crystallization: Cool the reaction mixture to 35°C. Seed the solution with a small crystal of
previously prepared (R)-1-aminoindan hydrogen-L-(-)-malate to induce crystallization.

e Maturation: Hold the resulting suspension at 35°C for 1 hour to allow for crystal growth.

e Cooling: Gradually cool the mixture to 20°C over a period of 2 hours and maintain this
temperature for an additional 3 hours to maximize precipitation of the desired diastereomeric
salt.

 Isolation: Filter the precipitate, wash the collected solid with 2 mL of cold methanol, and dry
to yield (R)-1-aminoindan hydrogen-L-(-)-malate.

o Liberation: Treat the isolated salt with a suitable base (e.g., aqueous NaOH) to neutralize the
malic acid and liberate the free (R)-(-)-1-aminoindan, which can then be extracted with an
organic solvent.

Causality Note: The choice of L(-)-malic acid and methanol as the solvent is critical. This
specific combination creates a significant solubility difference between the two diastereomeric
salts, allowing the (R)-amine salt to selectively precipitate while the (S)-amine salt remains in
the mother liquor.[11]

Alternative Method: Chemoenzymatic Synthesis

Modern approaches utilize w-transaminase enzymes for the asymmetric amination of 1-
indanone.[1] This method offers significant advantages, including high enantioselectivity (often
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>99% ee), mild reaction conditions, and the potential for a more environmentally benign

process compared to classical resolution.[1][9]

Part 3: Analytical Characterization

Rigorous analytical control is essential to ensure the identity, purity, and enantiomeric excess of

(R)-(-)-1-Aminoindan, particularly for pharmaceutical applications.

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for
determining enantiomeric purity. A chiral stationary phase (CSP) is used to separate the (R)
and (S) enantiomers, allowing for precise quantification of the enantiomeric excess (ee).

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to confirm the
chemical structure and assess chemical purity.[4][12] While standard NMR cannot
distinguish between enantiomers, the addition of chiral solvating agents can induce separate
signals for the (R) and (S) forms, enabling enantiomeric ratio determination.[13]

Mass Spectrometry (MS): Confirms the molecular weight of the compound (133.19 g/mol ).
[4]

Protocol: Chiral HPLC for Enantiomeric Excess (ee)
Determination

System: HPLC system with a UV detector.

Column: A suitable chiral stationary phase column (e.g., a polysaccharide-based column like
Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol
(e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g.,
diethylamine) to improve peak shape. The exact ratio must be optimized for the specific
column used.

Flow Rate: Typically 0.5-1.0 mL/min.

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
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e Sample Preparation: Prepare a dilute solution of (R)-(-)-1-Aminoindan in the mobile phase.

» Analysis: Inject the sample. The two enantiomers will elute at different retention times.
Calculate the enantiomeric excess using the peak areas: ee (%) = [Area(R) - Area(S)] /
[Area(R) + Area(S)] x 100.

Part 4: Applications in Pharmaceutical Development

(R)-(-)-1-Aminoindan is primarily a means to an end—a stereochemically defined scaffold for
building more complex active pharmaceutical ingredients (APISs).

Case Study: Synthesis of Rasagiline (Azilect®)

The most prominent application of (R)-(-)-1-Aminoindan is as the key intermediate in the
synthesis of Rasagiline.[1][3] Rasagiline is an irreversible inhibitor of MAO-B, which increases
dopamine levels in the brain and is used to treat the symptoms of Parkinson's disease.[2][3]

The synthesis involves the N-alkylation of (R)-(-)-1-Aminoindan with a propargyl group. A
common reagent for this is propargyl chloride or a propargyl sulfonate.[10] The reaction must
be carefully controlled to prevent over-alkylation and to ensure the stereochemical integrity of
the chiral center is maintained.

o
(R)-(-)-1-Aminoindan N-Alkylation

Propargyl Halide \ ' Rasagiline
(e.g., Propargyl ChIoridey ~ ((R)-N-propargyl-1-aminoindan)

Base
(e.g., K2HPOa4)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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